

Chemical structure and IUPAC name of "4-Bromothiazole-2-carbonitrile"

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Compound of Interest

Compound Name: 4-Bromothiazole-2-carbonitrile

Cat. No.: B580486

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Technical Guide: 4-Bromothiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiazole-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole ring is a common scaffold in numerous biologically active compounds, and the presence of a bromo and a cyano group at the 4- and 2-positions, respectively, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and key data for **4-Bromothiazole-2-carbonitrile**.

Chemical Structure and IUPAC Name

The chemical structure and IUPAC name for the compound of interest are as follows:

- IUPAC Name: 4-bromo-1,3-thiazole-2-carbonitrile[1]
- Synonyms: **4-Bromothiazole-2-Carbonitrile**, 4-Bromo-2-Thiazolecarbonitrile, 4-Bromo-2-cyanothiazole[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for **4-Bromothiazole-2-carbonitrile**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1017781-52-0	[1]
Molecular Formula	C ₄ HBrN ₂ S	[1]
Molecular Weight	189.03 g/mol	[1]
Appearance	Not specified (likely a solid)	
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Storage	Inert atmosphere, 2-8°C	

Table 2: Predicted Spectroscopic Data

Note: Experimental spectroscopic data for **4-Bromothiazole-2-carbonitrile** is not readily available in the public domain. The following are predicted values based on the chemical structure and data from analogous compounds.

Spectroscopy	Predicted Features
¹ H NMR	A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the 5-position of the thiazole ring.
¹³ C NMR	Four distinct signals are expected: one for the nitrile carbon (δ ~115 ppm), and three for the thiazole ring carbons. The carbon bearing the bromine (C4) would be downfield, the carbon with the nitrile (C2) further downfield, and the protonated carbon (C5) upfield relative to the others.
IR Spectroscopy	A sharp, strong absorption band around 2230-2240 cm^{-1} characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretch. Bands corresponding to $\text{C}=\text{N}$ and $\text{C}-\text{S}$ stretching within the thiazole ring are also expected in the fingerprint region.
Mass Spectrometry	The molecular ion peak (M^+) would appear as a doublet with approximately equal intensity at m/z 188 and 190, characteristic of the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).

Experimental Protocol: Plausible Synthesis via Sandmeyer Reaction

While a specific, detailed experimental protocol for the synthesis of **4-Bromothiazole-2-carbonitrile** is not readily available, a plausible and chemically sound method involves a Sandmeyer reaction starting from 2-amino-4-bromothiazole. This approach is well-established for the conversion of amino groups on heterocyclic rings to various functionalities.

4.1. Step 1: Diazotization of 2-amino-4-bromothiazole

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-bromothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3-4 eq).

- Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
- Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the internal temperature below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

4.2. Step 2: Cyanation of the Diazonium Salt

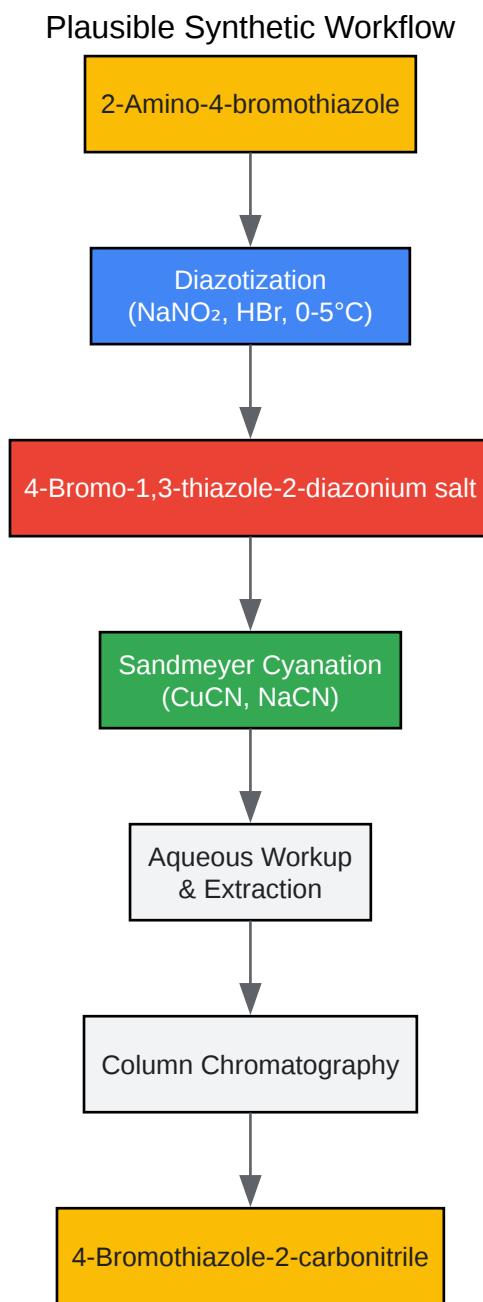
- In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
- Cool this solution to 0-5°C in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete reaction.
- Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7-8.
- Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **4-Bromothiazole-2-carbonitrile**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Visualizations

5.1. Chemical Structure of 4-Bromothiazole-2-carbonitrile

Caption: Chemical structure of 4-bromo-1,3-thiazole-2-carbonitrile.

5.2. Synthetic Workflow for 4-Bromothiazole-2-carbonitrile



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Caption: Proposed synthetic workflow for **4-Bromothiazole-2-carbonitrile**.

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References

- 1. [americanelements.com \[americanelements.com\]](http://www.americanelements.com)
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